molecular formula C7H5ClN2S B1601253 7-Chloro-benzothiazol-6-ylamine CAS No. 70202-00-5

7-Chloro-benzothiazol-6-ylamine

Cat. No.: B1601253
CAS No.: 70202-00-5
M. Wt: 184.65 g/mol
InChI Key: VZJOLXNLUGOOQR-UHFFFAOYSA-N
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Description

7-Chloro-benzothiazol-6-ylamine: is a chemical compound with the molecular formula C7H5ClN2S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-benzothiazol-6-ylamine are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the bacterial cell, leading to its death . The exact mechanism of interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its broad range of targets . These include nucleotide synthesis (dihydroorotase), DNA replication (DNA gyrase), cell wall synthesis (MurB), protein synthesis (peptide deformylase), and various metabolic pathways (aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase) . The inhibition of these pathways leads to a disruption of bacterial growth and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s logP values suggest moderate lipophilicity, which may influence its distribution and excretion .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and survival . By inhibiting key enzymes in bacterial metabolic pathways, the compound disrupts the normal functioning of the bacterial cell, leading to its death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-benzothiazol-6-ylamine typically involves the chlorination of 6-aminobenzothiazole. One common method includes dissolving 6-aminobenzothiazole in acetic acid (AcOH) and adding a solution of chlorine (Cl2) saturated in AcOH. The reaction mixture is stirred at room temperature for about an hour. The resulting product is then purified through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-benzothiazol-6-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 7-Chloro-benzothiazol-6-ylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or pathways involved in diseases such as cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities .

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the chlorine and amine groups.

    6-Aminobenzothiazole: Similar structure but without the chlorine atom.

    7-Chloro-benzothiazole: Lacks the amine group.

Uniqueness: 7-Chloro-benzothiazol-6-ylamine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

7-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOLXNLUGOOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499825
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70202-00-5
Record name 7-Chloro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-aminobenzothiazole (2.0 g, 13.4 mmol) in 100 mL of AcOH was added a solution of Cl2 saturated AcOH and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid which was dissolved in EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (10-50% EtOAc/n-Hexane) to obtain 7.8 g (34 mmol, 80% ) of the desired product.
Quantity
2 g
Type
reactant
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100 mL
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EtOAc n-Hexane
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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